molecular formula C9H5FN2OS B1396927 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile CAS No. 1334391-12-6

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile

Cat. No. B1396927
M. Wt: 208.21 g/mol
InChI Key: TVKVVMKMLJDFQZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile is an organic compound with the molecular formula C9H5FN2OS . It is used as an organic intermediate . Thiazoles, which this compound is a derivative of, are organic five-aromatic ring compounds with a general formula of C3H3NS . They have a light-yellow liquid appearance and an odor similar to pyridine .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . A specific synthesis method for 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile is not available in the retrieved documents.


Molecular Structure Analysis

The thiazole nucleus is part of the vitamin B (thiamine) structure . Resonating structures of thiazole involve d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Specific chemical reactions involving 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile are not available in the retrieved documents.


Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to thiophene and furan . The appearance of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile is described as colorless or yellow-wish transparent .

Scientific Research Applications

Anticancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown significant anti-cancer activity, particularly against the Colo205 cancer cell line. These compounds, including a promising one identified as compound 20c, induce G2/M cell cycle arrest and trigger apoptosis through the mitochondrial pathway, largely due to p53 activation (Kumbhare et al., 2014).

Antimicrobial Properties

Derivatives synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated notable in vitro antimicrobial activity. Among these, certain Schiff base derivatives displayed excellent activity, surpassing other derivatives in their efficacy (Puthran et al., 2019).

Liquid Crystal Research

Studies on the effects of a lateral alkyloxy chain in low molar mass liquid crystals, specifically in the 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates series, have provided insights into the formation and stability of the ferroelectric nematic phase. This research contributes to the understanding of liquid crystal behavior and their potential applications in display technologies (Cruickshank et al., 2022).

Novel Imaging Agents for Cancer

Fluorinated 2-arylbenzothiazoles, which include derivatives of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile, are potential novel probes for positron emission tomography (PET) imaging of tyrosine kinase in cancers. This suggests their use in the diagnosis and monitoring of cancer progression (Wang et al., 2006).

Liquid Crystal Synthesis and Reactions

Research into the synthesis and reactions of perhalogenated thiazoles, including those with a 2-fluoro substituent, has expanded the understanding of their mass spectral fragmentation patterns and nucleophilic displacement reactions. This research can inform the development of new materials with specific electronic or optical properties (Herkes & Bazer, 1976).

properties

IUPAC Name

5-fluoro-6-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2OS/c1-13-7-3-8-6(2-5(7)10)12-9(4-11)14-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKVVMKMLJDFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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